molecular formula C17H16N2O2 B2753171 N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 60655-98-3

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2753171
CAS No.: 60655-98-3
M. Wt: 280.327
InChI Key: KRDJZUAGJMKCHP-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound featuring a benzamide group linked to a 5-oxo-1-phenylpyrrolidine scaffold. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The pyrrolidinone core is a privileged structure in drug discovery, often used to create novel heterocyclic compounds with potential biological activity. Research Applications and Value: This compound serves as a key precursor for the synthesis of more complex molecules. Its structure is amenable to further chemical modification, allowing researchers to generate diverse libraries for biological screening. Analogs of this compound, specifically those containing the 5-oxo-1-phenylpyrrolidin-3-yl moiety, have been utilized in parallel synthesis approaches to create pyrimidine derivatives and other heterocycles that are of interest as novel synthetic analogues of biological messengers . These libraries are crucial for hit identification in the discovery of new pharmacologically active agents. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-11-14(12-19(16)15-9-5-2-6-10-15)18-17(21)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJZUAGJMKCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide and Its Analogues

Retrosynthetic Approaches to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Framework

Retrosynthetic analysis of this compound reveals several strategic disconnections that lead to simple and accessible starting materials. These approaches are fundamental to designing efficient and practical synthetic routes.

Utilization of Itaconic Acid Derivatives as Key Precursors

A prevalent strategy for the synthesis of the pyrrolidinone core involves the use of itaconic acid and its derivatives. researchgate.netresearchgate.netnih.gov This approach is advantageous due to the commercial availability and bifunctional nature of itaconic acid, which provides the necessary carbon framework for the heterocyclic ring. researchgate.net

The synthesis typically begins with the reaction of itaconic acid with an appropriate amine, leading to the formation of a carboxymethyl-substituted succinamic acid. Subsequent cyclization, often under thermal conditions or with dehydrating agents, yields the desired pyrrolidinone ring. This method allows for the introduction of various substituents on the nitrogen atom of the pyrrolidinone ring by selecting the corresponding primary amine in the initial step. For instance, a five-step transformation of itaconic acid can lead to 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. researchgate.netnih.gov

A variety of polymerization reactions involving itaconic acid and its derivatives have also been explored, highlighting its versatility as a building block in polymer chemistry. acs.org

Amine and Carboxylic Acid Building Blocks in Pyrrolidinone Synthesis

Another fundamental retrosynthetic approach involves the disconnection of the pyrrolidinone ring into amine and carboxylic acid building blocks. rsc.org This strategy is highly modular, allowing for the synthesis of a wide array of analogues by varying the constituent amine and carboxylic acid components.

One common method involves the condensation of an amino acid with a dicarboxylic acid or its derivative. For example, the reaction of L-glutamic acid with aniline (B41778) at high temperatures can produce (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. nih.gov The direct condensation of carboxylic acids and amines can be facilitated by reagents like titanium tetrachloride (TiCl4). nih.gov This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov

Classical and Modern Synthetic Transformations

The construction of this compound and its analogues relies on a variety of well-established and contemporary synthetic reactions. These transformations are crucial for forming the pyrrolidinone ring and introducing the necessary functional groups.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered pyrrolidinone ring is a key step in the synthesis. nih.gov Various cyclization strategies have been developed to achieve this transformation efficiently. nih.gov

One of the most common methods is the intramolecular cyclization of γ-amino acids or their derivatives. This can be achieved through thermal dehydration or by using coupling agents to facilitate amide bond formation. For example, the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones can be achieved via cyclocondensation of dicarboxylic acids with appropriately substituted amines at elevated temperatures. nih.gov

1,3-Dipolar cycloaddition reactions provide another powerful tool for constructing the pyrrolidinone skeleton. nih.gov This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govenamine.net This approach offers a high degree of control over the stereochemistry of the resulting pyrrolidine (B122466) ring. nih.gov Other methods include photocatalytic [3 + 2] cycloaddition and oxidative cyclization of aromatic amines. researchgate.net

Amidation and Urea (B33335) Linkage Formation

The introduction of the benzamide (B126) group onto the pyrrolidinone core is typically achieved through amidation reactions. nih.govnih.govresearchgate.net This involves the coupling of a 3-aminopyrrolidinone derivative with benzoic acid or an activated benzoic acid derivative, such as benzoyl chloride.

A general and widely used method for amide bond formation is the direct condensation of a carboxylic acid and an amine. nih.gov Various coupling reagents have been developed to facilitate this reaction, including carbodiimides and phosphonium-based reagents. Titanium tetrachloride has also been reported as an effective mediator for the direct amidation of carboxylic acids. nih.gov The synthesis of N-arylamides can also be achieved from benzonitriles through a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com Furthermore, a parallel solution-phase approach has been utilized for the amidation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids with a series of aliphatic amines to generate a library of carboxamides. nih.gov

N-Arylation and Substituent Introduction

The introduction of the phenyl group onto the nitrogen atom of the pyrrolidinone ring is a critical step in the synthesis of the target molecule. nih.gov N-Arylation reactions are commonly employed for this purpose. nih.gov

Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the C-N bond between the pyrrolidinone nitrogen and the phenyl ring. nih.gov These reactions typically involve a palladium or copper catalyst and a suitable aryl halide or triflate. Other methods for N-arylation include the Ullmann condensation and Chan-Lam coupling. nih.gov Tandem N-arylation/carboamination reactions have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines. nih.gov

The introduction of other substituents onto the pyrrolidinone ring or the phenyl groups can be achieved through various functional group transformations. These reactions allow for the synthesis of a diverse library of analogues with varying electronic and steric properties, which is crucial for structure-activity relationship studies.

Data Tables

Table 1: Key Synthetic Reactions

Reaction Type Description Key Reagents/Conditions Reference(s)
Pyrrolidinone Ring Formation Intramolecular cyclization of γ-amino acids or their derivatives. Thermal dehydration, coupling agents. nih.gov
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole with a dipolarophile to form the pyrrolidinone skeleton. Azomethine ylides, alkenes. nih.govenamine.net
Amidation Coupling of a 3-aminopyrrolidinone with benzoic acid or its derivatives. Carbodiimides, benzoyl chloride, TiCl4. nih.govnih.govresearchgate.net

Table 2: Starting Materials and Intermediates

Compound Name Role in Synthesis
Itaconic Acid Precursor for the pyrrolidinone ring.
L-Glutamic Acid Chiral building block for the pyrrolidinone core.
Aniline Source of the N-phenyl group.
Benzoic Acid Precursor for the benzamide moiety.

Palladium-Catalyzed Functionalization Approaches

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For scaffolds like this compound, these methods offer powerful ways to construct the core structure or introduce functional groups.

Palladium-catalyzed reactions can be employed for the synthesis of the pyrrolidinone ring itself. For instance, a novel palladium(0)-catalyzed cyclization has been developed to create 3,4-disubstituted pyrrolidin-2-ones. acs.org This approach involves the concomitant generation of a stabilized acetamide (B32628) enolate anion and a π-allyl-palladium appendage, leading to a 5-exo-trig ring closure with high diastereoselectivity. acs.org Another strategy involves the hydroarylation of pyrrolines, where a palladium-catalyzed process allows for the facile synthesis of 3-aryl pyrrolidines, which are precursors to the corresponding oxo-pyrrolidines. nih.govnih.gov This method is noted for its broad substrate scope and operational simplicity. nih.govnih.gov

Furthermore, palladium-catalyzed C-H functionalization represents a state-of-the-art technique for modifying the aromatic rings of the N-phenyl and benzamide moieties. By using directing groups, specific C-H bonds can be selectively activated and functionalized. nih.gov For example, the amide group can direct ortho-C-H activation on the benzamide phenyl ring, allowing for the introduction of various substituents. nih.gov Ligand development plays a crucial role in controlling the site selectivity and efficiency of these transformations, as demonstrated in the arylation of naphthalene (B1677914) and the C-H activation of N-quinolyl benzamides. nih.govnih.gov These approaches provide a direct route to functionalized derivatives that would be challenging to access through traditional methods.

Reaction Type Substrate/Precursor Catalyst/Reagents Key Features Reference
Intramolecular AllylationAcetamide with tethered π-allyl appendagePalladium(0) complexForms 3,4-disubstituted pyrrolidin-2-ones; high diastereoselectivity. acs.org
Pyrroline HydroarylationN-alkyl pyrrolines and arylating agentsPalladium catalystBroad scope for producing 3-aryl pyrrolidines. nih.govnih.gov
C-H FunctionalizationN-quinolyl benzamides and 1-iodoglycalsPalladium catalyst with amino acid ligandMonoselective synthesis of aryl-C-glycosides via ortho-C-H activation. nih.gov
C-H FunctionalizationSubstituted N-(2-allylphenyl)benzamidePd(II) catalyst with BQ as oxidantSynthesis of N-benzoylindoles via C-H activation, avoiding benzoxazine (B1645224) byproducts. mdpi.com
Dual C-H ActivationN-phenyl-1H-indole-3-carboxamidesPalladium catalystSynthesis of indolo[3,2-c]quinolin-6-ones. researchgate.net

Parallel Synthesis and Combinatorial Library Generation of Pyrrolidinone-Benzamide Derivatives

Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating drug discovery by rapidly generating large libraries of related compounds. These techniques have been successfully applied to the synthesis of pyrrolidinone-benzamide derivatives, enabling the systematic exploration of chemical space to identify compounds with desired biological activities.

A key approach involves a multi-step, solution-phase parallel synthesis. For example, a library of 24 different 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared. researchgate.netnih.gov This synthesis began with itaconic acid, which was transformed over five steps into the key carboxylic acid intermediates, including a 1-phenyl substituted version. researchgate.netnih.gov These intermediates were then subjected to parallel amidation with a diverse set of aliphatic amines. nih.gov The activation of the carboxylic acid, for instance with bis(pentafluorophenyl) carbonate (BPC), allows for efficient amide bond formation under mild conditions. nih.gov

The use of solid-phase synthesis is another cornerstone of combinatorial library generation. This method simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. Encoded combinatorial chemistry, where each polymer bead carries not only the compound of interest but also a chemical tag recording its synthetic history, offers a streamlined approach to identifying active compounds from large libraries. pnas.orgresearchgate.net This strategy has been applied to create highly functionalized pyrrolidine libraries, demonstrating its compatibility with a wide range of organic chemistries and its efficiency in deconvoluting structure-activity relationships from complex mixtures. pnas.orgresearchgate.net

Library Type Core Scaffold Synthetic Approach Key Building Blocks/Reagents Library Size/Diversity Reference
Pyrimidine-5-carboxamides6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidineParallel solution-phaseItaconic acid, benzamidine, 12 aliphatic amines, BPC24 compounds researchgate.netnih.gov
Mercaptoacyl PyrrolidinesPyrrolidineEncoded solid-phase synthesis on TentaGel resinAmino acids, aldehydes, olefins, cleavable linkersNot specified, but approach is scalable to tens of thousands of compounds pnas.orgresearchgate.net
Bis-cyclic GuanidinesBis-cyclic guanidinePositional Scanning Synthetic Combinatorial Library (PS-SCL)Scaffold-ranking library approach45,864 compounds in the target library nih.gov

Derivatization Strategies for Analog Development and Structural Diversity

The development of analogues of this compound is essential for optimizing its properties and understanding its biological interactions. Derivatization strategies focus on modifying specific parts of the molecule—the N-phenyl ring, the benzamide portion, or the pyrrolidinone core—to introduce structural diversity.

Modifications to the benzamide moiety are common. A general procedure involves activating a substituted benzoic acid, often by converting it to an acid chloride with thionyl chloride, followed by reaction with a desired amine. nanobioletters.com This allows for the synthesis of a wide variety of N-substituted benzamides. nanobioletters.comnih.gov For example, a series of benzamide derivatives were synthesized by reacting substituted benzoic acids with amines like piperidine (B6355638) or pyrrolidine. nih.gov

The pyrrolidine core itself can be altered. Structure-activity relationship studies on pyrrolidine pentamine derivatives showed that modifications at different positions (R1-R5) have varied effects on inhibitory activity. While some positions are highly sensitive to change, others, like the R5 position, show a high tolerance to modification, allowing for the introduction of diverse functional groups to fine-tune activity. nih.gov Similarly, synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives introduces functionality at the C4 position of the pyrrolidinone ring. nih.gov Palladium-catalyzed trimethylenemethane cycloaddition is another sophisticated method for generating diverse and highly substituted pyrrolidine rings. google.com

These derivatization efforts, guided by SAR, allow for the rational design of new analogues with improved potency and selectivity.

Modification Site Synthetic Strategy Example Reagents/Products Purpose of Derivatization Reference
Benzamide AmineAmidation of activated carboxylic acidsSubstituted benzoic acids, thionyl chloride, various primary/secondary aminesExplore SAR of the N-substituent on the benzamide. nanobioletters.comnih.govnih.gov
Pyrrolidine Ring (C4)Multi-step synthesis from itaconic acid derivativesPyrrolidine ring formation followed by introduction of substituted methyl groupsIntroduce substituents on the pyrrolidinone core. nih.gov
Pyrrolidine Ring (Multiple)Cycloaddition reactionsPalladium-catalyzed [3+2] cycloaddition of trimethylenemethaneGenerate polysubstituted pyrrolidines with high complexity. google.com
Pyrrolidine Ring (Multiple)Combinatorial modification of a core scaffoldPyrrolidine pentamine scaffold with variable R-groups (e.g., S-phenyl, 3-phenylbutyl)Systematically probe the effect of substituents at multiple positions. nih.gov

Computational Chemistry and Conformational Analysis of N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method provides insight at an atomic level into the interactions between a ligand, such as N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and a target protein's active site. mdpi.com The process involves placing the ligand on the surface of the target protein and searching for the binding mode within the active site. mdpi.com The quality of the protein-ligand interaction is typically evaluated using a docking score, which estimates the binding affinity. mdpi.com

In silico molecular docking studies are crucial for understanding how this compound and its derivatives might interact with biological targets. The benzamide (B126) and pyrrolidinone scaffolds are present in many biologically active compounds, targeting a wide range of proteins. nih.govunipa.itontosight.aimdpi.com For instance, benzamide derivatives have been studied as glucokinase activators and cyclin-dependent kinase 7 (CDK7) inhibitors. nih.govnih.gov The pyrrolidine (B122466) ring is a common feature in compounds targeting enzymes and receptors in the central nervous system, as well as in antimicrobial and anticancer agents. mdpi.comniscpr.res.in

A typical docking study for this compound would involve preparing the 3D structure of the ligand and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB). mdpi.com The ligand's geometry would be optimized, and its most stable conformation determined. mdpi.com The docking simulation would then predict the binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket. For example, the amide group (-CONH-) in the benzamide moiety and the carbonyl group (C=O) in the pyrrolidinone ring are potential hydrogen bond donors and acceptors, respectively, which could form strong interactions with a receptor.

Table 1: Potential Protein Targets and Key Interactions for this compound
Potential Protein Target ClassKey Interacting Moieties of the LigandTypes of Predicted InteractionsExample Target (from related compounds)
KinasesBenzamide NH, Phenyl rings, Pyrrolidinone C=OHydrogen bonding, π-π stacking, Hydrophobic interactionsCyclin-dependent kinase 7 (CDK7) nih.gov
E3 LigasesPyrrolidinone ring, Benzamide C=OHydrogen bonding, van der Waals forcesCereblon (CRBN) nih.gov
Enzymes (e.g., Glucokinase)Benzamide moietyHydrogen bonding, Allosteric bindingGlucokinase (GK) nih.gov
Bacterial ProteinsPhenyl rings, Heterocyclic systemsHydrophobic interactions, Hydrogen bondingS. aureus and E. coli proteins mdpi.com

Conformational Analysis of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered saturated heterocycle, is a key structural feature of this compound. Unlike flat aromatic rings, saturated rings like pyrrolidine are non-planar, granting them a three-dimensional shape that is crucial for biological activity. unipa.it The conformation of this ring system significantly influences how the molecule fits into a protein's binding site.

Computational studies and X-ray crystallography of similar 5-oxopyrrolidine structures reveal that the five-membered ring typically adopts a non-planar conformation to minimize steric strain. niscpr.res.in The most common conformation is the "envelope" or "twist" form. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. niscpr.res.in For a related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, the five-membered ring was found to be in an envelope conformation on the C11 atom. niscpr.res.in In another similar structure, (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide, the pyrrolidinone ring is twisted relative to the phenyl plane. nih.gov This pseudorotation within the ring allows it to adopt various low-energy conformations, influencing the spatial orientation of its substituents and thereby its interaction with biological targets. unipa.it

The specific conformation of the pyrrolidinone ring in this compound would depend on factors like the steric bulk of the substituents and intermolecular interactions in its environment (e.g., in a crystal lattice or a protein binding pocket). The phenyl group at position 1 and the benzamide group at position 3 will dictate the most energetically favorable puckering of the ring.

Table 2: Conformational Parameters of Pyrrolidinone Rings from Related Structures
CompoundRing ConformationKey Torsion AnglesReference
5-oxo-1-phenylpyrrolidine-3-carboxylic acidEnvelopePuckering parameters: Q = 0.251 Å, φ(2) = 291.8° niscpr.res.in
(S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamideTwistedDihedral angle with phenyl plane: 70.73° nih.gov

Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. researchgate.net These descriptors are widely used in computational chemistry and quantitative structure-activity relationship (QSAR) studies to predict the biological activity, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicity of compounds. mdpi.comresearchgate.net For this compound, predicting these descriptors provides valuable insights into its drug-likeness and potential behavior in a biological system.

Key molecular descriptors include:

Molecular Weight (MW): Influences size and diffusion properties.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determine the potential for forming hydrogen bonds with biological targets.

Polar Surface Area (PSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's chemical reactivity and ability to participate in charge transfer interactions. nih.govniscpr.res.in The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

These properties are often evaluated against criteria like Lipinski's Rule of Five to assess the potential for oral bioavailability. In silico tools can calculate these descriptors based on the molecule's 2D or 3D structure. researchgate.netresearchgate.net The benzamide and pyrrolidinone moieties contribute to a balanced profile of lipophilicity and polarity, suggesting that derivatives of this scaffold could have favorable ADME properties.

Table 3: Predicted Molecular Descriptors for this compound
Molecular DescriptorPredicted Value/Range (Typical for this class)Relevance to Biological Interactions
Molecular Weight (g/mol)294.34Adherence to drug-likeness rules (e.g., Lipinski's < 500)
LogP~2.0 - 3.0Membrane permeability and solubility
Hydrogen Bond Donors1 (from the amide N-H)Interaction with protein active sites
Hydrogen Bond Acceptors3 (from the two C=O and the pyrrolidine N)Interaction with protein active sites
Polar Surface Area (PSA)~50 - 70 ŲDrug transport and bioavailability
HOMO-LUMO Energy Gap~5 - 6 eVChemical reactivity and molecular stability nih.gov

Electronic Density Mapping and Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govniscpr.res.in The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green Regions: Represent areas of neutral or zero potential. nih.gov

For this compound, an MEP analysis would reveal specific sites of reactivity. The most negative potential (red) would be localized over the carbonyl oxygen atoms of both the benzamide and the pyrrolidinone moieties, making them primary sites for hydrogen bonding and interactions with electrophiles. nih.govniscpr.res.in Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as a key hydrogen bond donor site. The phenyl rings would show a mix of slightly negative potential above and below the plane (due to π-electrons) and slightly positive potential around the hydrogen atoms.

This analysis is invaluable for understanding intermolecular interactions, such as how the molecule would bind to a receptor's active site. niscpr.res.in By identifying the electron-rich and electron-poor regions, MEP maps help rationalize observed binding modes and guide the design of new derivatives with improved affinity and selectivity. semanticscholar.org

Pre Clinical Pharmacological Investigations and Proposed Mechanisms of Action of N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Analogues

Target-Specific Enzyme and Receptor Modulation Studies

The structural framework of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, featuring a central pyrrolidinone ring, a phenyl substituent, and a benzamide (B126) moiety, has served as a template for the development of various analogues investigated for their potential to modulate key biological targets. Pre-clinical research has explored the activity of compounds sharing these structural motifs against a range of enzymes and receptors implicated in various pathological processes.

The benzamide group is a well-established pharmacophore in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making them an important target in oncology.

Analogues incorporating the benzamide structure have been shown to be potent HDAC inhibitors. For instance, the benzamide derivative MS-275 (Entinostat) has been demonstrated to be a potent, long-lasting, and brain region-selective inhibitor of HDACs. nih.gov Research has focused on N-hydroxybenzamide analogues, where the hydroxamic acid group acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. The benzamide portion of these molecules typically interacts with the rim of the active site channel. Studies have shown that modifications to the benzamide ring and its substituents can significantly influence the potency and isoform selectivity of these inhibitors. nih.gov

Table 1: Examples of Benzamide-Containing HDAC Inhibitors and Their Characteristics

CompoundStructural ClassKey FeaturesMechanism of Action
MS-275 (Entinostat) BenzamideContains an N-(2-aminophenyl)benzamide core.Potent, selective inhibitor of Class I HDACs (HDAC1, 2, 3). nih.gov
N-Hydroxybenzamides Hydroxamic AcidFeature a benzamide group linked to a hydroxamic acid zinc-binding moiety.The hydroxamic acid chelates the active site zinc ion, inhibiting enzyme activity.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disorders. The pyrrolidine (B122466) ring, a core feature of this compound, has been identified as an excellent scaffold for the design of potent and selective MMP inhibitors. nih.gov

Research has led to the development of various pyrrolidine-based analogues, which can be broadly classified into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.gov A notable class of inhibitors is based on a 3-mercaptopyrrolidine core. These compounds utilize a thiol group to coordinate with the catalytic zinc ion in the MMP active site. nih.gov The stereochemistry and substitutions on the pyrrolidine ring are critical for determining the inhibitory potency and selectivity against different MMP isoforms (e.g., MMP-2, MMP-13, MMP-14). nih.gov For example, modifications from a peptidomimetic alkylsulfide to an arylsulfonamide group on the pyrrolidine scaffold were shown to enhance enzyme-inhibitor binding and improve stability. nih.gov

Table 2: Pyrrolidine-Based Matrix Metalloproteinase Inhibitors (MMPIs)

Inhibitor ClassCore ScaffoldZinc-Binding Group (ZBG)Selectivity Profile
Mercaptosulfonamides 3-MercaptopyrrolidineThiol (-SH)Potent against MMP-2, MMP-13, MMP-14; weak against MMP-1, MMP-7. nih.gov
Sulfonamide Derivatives PyrrolidineVaries (e.g., Carboxylate, Hydroxamate)Activity and selectivity are modulated by substituents on the pyrrolidine and sulfonamide moieties. nih.gov
Acyl Pyrrolidine Derivatives PyrrolidineVariesThe acyl group and pyrrolidine substitutions are key for interaction with MMP active site pockets. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. google.com By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the immune system. nih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.

Analogues containing a pyrrolidine ring have been investigated as IDO1 inhibitors. A notable example is a class of compounds based on a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione scaffold. google.com These molecules are designed to interact with the active site of the IDO1 enzyme. The pyrrolidine-2,5-dione core serves as a central structural element, with substituents designed to occupy the hydrophobic pockets of the enzyme's active site, thereby blocking tryptophan access and inhibiting its catalytic function. Preclinical studies have shown that such compounds can effectively reduce kynurenine levels in plasma and tumors. google.com

Table 3: Pyrrolidine-Based IDO1 Inhibitor Analogue

Compound ClassCore StructureProposed Mechanism of ActionTherapeutic Target
Indolyl-pyrrolidine-diones 3-(Indol-3-yl)pyrrolidine-2,5-dioneCompetitive or non-competitive inhibition of the IDO1 enzyme active site. google.comIndoleamine 2,3-dioxygenase 1 (IDO1)

Kinase signaling pathways, particularly those mediated by receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are fundamental to cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. nih.gov

The benzamide moiety has been incorporated into the design of kinase inhibitors. For example, a series of 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov In the context of VEGFR, which is crucial for angiogenesis, numerous small-molecule inhibitors have been developed. frontiersin.org While many successful inhibitors like Sorafenib and Sunitinib have complex heterocyclic structures, the underlying principle involves targeting the ATP-binding pocket of the kinase domain. The development of dual VEGFR and EGFR inhibitors has also been a key strategy, as co-inhibition can lead to synergistic anti-tumor effects. nih.govnih.gov The benzamide functional group can serve as a versatile scaffold that, with appropriate substitutions, can be oriented to form critical hydrogen bonds and hydrophobic interactions within the kinase ATP-binding site.

Table 4: Examples of Kinase Inhibitors with Benzamide or Related Moieties

InhibitorTarget(s)Structural ClassRelevance of Moiety
Vandetanib VEGFR2/3, EGFR, RETAnilinoquinazolineAniline-based structure, conceptually related to benzamides in targeting ATP-binding sites. frontiersin.org
2-Benzamide-pyridine derivatives FGFRBenzamideThe benzamide group is a core component of this inhibitor class. nih.gov
BMS-690514 VEGFR, EGFRPan-kinase inhibitorDemonstrates the strategy of targeting multiple kinase pathways simultaneously. nih.gov

Glycinamide ribonucleotide transformylase (GAR Tfase) is a folate-dependent enzyme that catalyzes a key formyl transfer step in the de novo purine (B94841) biosynthetic pathway. nih.govnih.gov This pathway is essential for the production of purine nucleotides required for DNA and RNA synthesis. As cancer cells often have a high demand for nucleotides to support rapid proliferation, GAR Tfase is an attractive target for the development of antineoplastic drugs. wikipedia.org

The development of GAR Tfase inhibitors has largely focused on antifolates, which are molecules that mimic the natural cofactor, 10-formyltetrahydrofolate. While not direct analogues of this compound, studies on GAR Tfase inhibitors have explored the role of carboxamide groups. For instance, to understand the role of the L-glutamate portion of potent inhibitors, derivatives incorporating α- and γ-carboxamides were synthesized. nih.gov An L-glutamine derivative, featuring a carboxamide in place of a carboxylic acid, was found to be a potent and selective inhibitor of GAR Tfase, demonstrating that amide functionalities can be successfully incorporated into inhibitors targeting this enzyme. nih.gov This suggests that the benzamide moiety could potentially be integrated into novel scaffolds targeting GAR Tfase.

Table 5: Carboxamide-Containing Analogues as GAR Tfase Inhibitors

Analogue ClassModificationRationaleFinding
L-glutamine derivatives of antifolates Replacement of L-glutamate carboxylic acids with carboxamides.To investigate the role of the glutamate (B1630785) subunit and the necessity of polyglutamation for activity. nih.govThe L-glutamine derivative was a potent and selective inhibitor of GAR Tfase with significant cellular activity. nih.gov

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. They are the primary targets of β-lactam antibiotics. nih.gov The emergence of antibiotic resistance has spurred the search for novel, non-β-lactam inhibitors of PBPs.

Recent research has identified the pyrrolidine-2,3-dione (B1313883) scaffold as a promising starting point for the development of novel inhibitors targeting PBP3 of Pseudomonas aeruginosa. nih.govresearchgate.net PBP3 is a monofunctional transpeptidase crucial for bacterial cell division. nih.gov In a target-based screening, compounds containing the pyrrolidine-2,3-dione core were found to inhibit PBP3 in a concentration-dependent manner. This core structure is closely related to the 5-oxopyrrolidine (pyrrolidinone) ring of this compound. Chemical optimization studies revealed that modifications at the nitrogen and at the 3-position of the pyrrolidine-2,3-dione ring were critical for inhibitory activity. These findings highlight the potential of pyrrolidinone-based structures as scaffolds for a new class of PBP inhibitors that could circumvent existing β-lactam resistance mechanisms. nih.govresearchgate.net

Table 6: Pyrrolidine-Dione Scaffold for PBP Inhibition

ScaffoldTarget EnzymeKey Structural Features for ActivityProposed Advantage
Pyrrolidine-2,3-dione P. aeruginosa PBP33-hydroxyl group and a heteroaryl group appended to the nitrogen via a methylene (B1212753) linker. nih.govNovel, non-β-lactam scaffold with the potential to overcome β-lactamase-mediated resistance. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a promising molecular target for the treatment of psychiatric disorders, including schizophrenia. semanticscholar.org It is a G protein-coupled receptor that can modulate the activity of several neurotransmitter systems, such as dopamine, serotonin, and glutamate. semanticscholar.org Preclinical studies have demonstrated that TAAR1 agonists can produce antipsychotic-like effects in various animal models. semanticscholar.org While TAAR1 is an active area of research for novel therapeutic agents, a direct link between this compound analogues and TAAR1 modulation is not yet firmly established in the available scientific literature. Current research on TAAR1 agonists has primarily focused on other chemical scaffolds, such as 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide (AP163) and various 1,2,4-triazole (B32235) derivatives. mdpi.com These compounds have shown potent agonistic activity at TAAR1, leading to further preclinical development for psychotic disorders. mdpi.com The exploration of N-phenylpyrrolidinone benzamide derivatives as potential TAAR1 modulators remains an area for future investigation.

Neuroactive and Neuroprotective Activities

Analogues of this compound have shown potential in preclinical models relevant to neurodegenerative diseases, particularly in the context of Alzheimer's disease. A study on a series of oxopyrrolidine derivatives found that certain compounds exhibited inhibitory activity against amyloid-β 42 (Aβ42) protein aggregation. nih.gov Specifically, compound 1-((4-(4-chlorophenyl) piperazin-1-yl) methyl)-N-(2,6-dimethylphenyl)-5- oxopyrrolidine- 2-carboxamide demonstrated the highest activity against Aβ42, with an IC50 value of 11.3 pg/g tissue, which was more potent than the standard drug, donepezil (B133215) (18.4 pg/g tissue). nih.gov Another compound from the same study, ethyl 2-(2-(2, 6-dimethylphenylcarbamoyl)- 5-oxopyrrolidin-1-yl) acetate , was the most active against acetylcholinesterase, with an IC50 of 1.84 ng/g tissue compared to donepezil's 3.34 ng/g tissue. nih.gov

Furthermore, research into β-aminopyrrolidine-containing peptides has identified potent inhibitors of Aβ aggregation. researchgate.net While not direct analogues of this compound, these findings highlight the potential of the pyrrolidine scaffold in developing therapeutics for Alzheimer's disease. researchgate.net The development of inhibitors that can reverse Aβ aggregation is considered a promising approach to treating this neurodegenerative condition. researchgate.net While some natural compounds like curcumin (B1669340) have been investigated for their ability to interfere with Aβ aggregation, their effectiveness in Alzheimer's disease has not been conclusively demonstrated. frontiersin.orgwebmd.com

Derivatives of pyrrolidine-2,5-dione, a core structure related to this compound, have demonstrated significant antinociceptive properties in various preclinical pain models. nih.govnih.gov Antiseizure medications are often effective in managing neuropathic pain, and compounds from this class have been investigated for their dual therapeutic potential. nih.govmdpi.com

In the formalin test, a model of tonic pain, several pyrrolidine-2,5-dione derivatives showed significant analgesic activity in both the initial neurogenic phase and the later inflammatory phase. nih.gov For instance, certain N-Mannich bases derived from pyrrolidine-2,5-dione were active in the hot plate test and both phases of the formalin test. nih.gov The proposed mechanism for these effects involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

A study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives also reported antinociceptive activity in the hot plate and writhing tests. nih.govresearchgate.net The affinity of these compounds for the TRPV1 receptor was also investigated as a possible mechanism of their analgesic effect. nih.govresearchgate.net

Compound ClassPain ModelKey FindingsProposed Mechanism of Action
Pyrrolidine-2,5-dione derivativesFormalin test (tonic pain)Significant analgesic activity in both neurogenic and inflammatory phases. nih.govInfluence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com
N-Mannich bases of pyrrolidine-2,5-dioneHot plate test, Formalin testActive in both thermal and chemical pain models. nih.govModulation of sodium and calcium channels. nih.gov
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivativesHot plate test, Writhing testDemonstrated antinociceptive effects. nih.govresearchgate.netInvestigated for affinity to TRPV1 receptor. nih.govresearchgate.net

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govmdpi.com Analogues of this compound have been synthesized and evaluated in various animal models of epilepsy, showing promising results. mdpi.com

The primary screening models used to assess anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com A number of 3-(substituted-phenyl)-pyrrolidine-2,5-dione derivatives have shown potent activity in these models. For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione exhibited a more favorable ED50 and protective index in the MES and 6 Hz tests compared to the reference drug, valproic acid. mdpi.com

The proposed mechanism of action for the antiseizure effects of these compounds is believed to involve the blockade of voltage-gated sodium and calcium channels. nih.govmdpi.com Some derivatives have also been investigated for their influence on the GABAergic system. nih.gov The structural similarity of these compounds to the established antiepileptic drug ethosuximide, which also contains a pyrrolidine-2,5-dione core, further supports their potential as novel antiseizure agents. nih.gov

Compound/DerivativeSeizure ModelEfficacy (ED50)Proposed Mechanism of Action
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES test68.30 mg/kg mdpi.comInteraction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA) test28.20 mg/kg mdpi.comInteraction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesMES, scPTZ, 6 Hz testsActive in all three models. nih.govresearchgate.netBlockade of sodium and/or calcium ion channels; investigated for GABA reuptake inhibition. nih.gov

Antimicrobial Efficacy (in vitro studies)

In vitro studies have demonstrated the antibacterial potential of N-benzamide and 5-oxopyrrolidine derivatives against a range of bacterial strains. nanobioletters.comnih.gov A study on N-benzamide derivatives reported that some compounds exhibited good antibacterial activities, with one compound in particular showing excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com This compound had a zone of inhibition of 25 mm and 31 mm, and MIC values of 6.25 µg/mL and 3.12 µg/mL for B. subtilis and E. coli, respectively. nanobioletters.com

Similarly, research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed their efficacy against Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative Escherichia coli. nih.gov One hydrazone derivative with a 5-nitrothien-2-yl fragment showed better activity against most of the tested strains than the control antibiotic cefuroxime (B34974). nih.gov Another hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus (3.9 µg/mL) compared to cefuroxime (7.8 µg/mL). nih.gov Furthermore, some of these compounds exhibited bactericidal properties and were effective in disrupting biofilms of S. aureus and E. coli. nih.gov The antibacterial activity of benzamide-based FtsZ inhibitors has also been explored, with some compounds showing superior bactericidal potency against multidrug-resistant S. aureus. nih.gov

Compound ClassBacterial Strain(s)Key Findings
N-benzamide derivativesBacillus subtilis, Escherichia coliOne compound showed a zone of inhibition of 25 mm and 31 mm, and MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesStaphylococcus aureus, Listeria monocytogenes, Bacillus cereus, Escherichia coliA hydrazone with a 5-nitrothien-2-yl fragment surpassed the activity of cefuroxime. nih.gov
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesStaphylococcus aureusA hydrazone with a benzylidene moiety showed strong inhibition (MIC of 3.9 µg/mL). nih.gov
Benzamide-based FtsZ inhibitorsMultidrug-resistant Staphylococcus aureusDemonstrated superior bactericidal potency. nih.gov

Antifungal Activity

Analogues of this compound, particularly those incorporating triazole and carboxamide moieties, have demonstrated notable antifungal properties against a range of phytopathogenic fungi. researchgate.netnih.gov Research into novel benzamide derivatives containing a triazole moiety has identified compounds with significant efficacy. For instance, certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed potent activity. researchgate.net One such compound, designated 6h, exhibited excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). researchgate.net Another analogue, 6k, displayed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. researchgate.net The structure-activity relationship (SAR) analysis suggested that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced antifungal activity. researchgate.net

Similarly, pyrazole-4-carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov Compound U22 from this series showed an EC50 value of 0.94 ± 0.11 μg·mL-1 against Sclerotinia sclerotiorum, comparable to the commercial fungicide fluxapyroxad. nih.gov Another study on carboxamide derivatives with a 1,2,3-triazole ring found that compound A3-3 had significant activity against Sclerotinia sclerotiorum (EC50 = 1.08 μg/mL) and Rhizoctonia cerealis (EC50 = 1.67 μg/mL). nih.gov

Table 1: In Vitro Antifungal Activity of Selected Benzamide Analogues
CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound 6hAlternaria alternata1.77 researchgate.net
Myclobutanil (Control)Alternaria alternata6.23 researchgate.net
Compound 6kVarious fungi0.98 - 6.71 researchgate.net
Compound A3-3Sclerotinia sclerotiorum1.08 nih.gov
Compound A3-3Rhizoctonia cerealis1.67 nih.gov
Compound U22Sclerotinia sclerotiorum0.94 ± 0.11 nih.gov
Fluxapyroxad (Control)Sclerotinia sclerotiorum0.71 ± 0.14 nih.gov

Anti-tubercular Activity

The global health challenge posed by tuberculosis (TB), particularly multi-drug-resistant strains, has spurred the development of novel therapeutic agents, including benzamide analogues. researchgate.netnih.gov A series of N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). researchgate.net These compounds demonstrated moderate to good anti-tubercular activity. researchgate.net

In another study, nitro-substituted heteroaromatic carboxamides were synthesized and tested against virulent, non-virulent, and rifampicin-resistant Mtb strains. researchgate.net One compound in this series showed the most activity, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. researchgate.net N-alkyl nitrobenzamides have also been developed as a structural simplification of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mtb enzyme. nih.gov Furthermore, research on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives revealed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of Mtb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively, for the parent compound. mdpi.com

Table 2: Anti-tubercular Activity of Selected Analogues
Compound Class/NameM. tuberculosis StrainMIC (µg/mL)Reference
Nitro-substituted heteroaromatic carboxamide 1aH37Rv7.8 researchgate.net
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)H37Rv5.5 mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)MDR strain11 mdpi.com

Antiviral Activity (e.g., HSV, HIV)

Benzamide derivatives have been identified as possessing potent antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). mdpi.comnih.gov A screening of approximately 1,500 synthesized molecules identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), with significant anti-HIV-1 activity. nih.gov This compound was found to inhibit HIV-1 replication with a 50% effective concentration (EC50) of 0.7 μM in C8166 T cells. nih.gov Mechanistic studies indicated that AH0109 affects the early stages of HIV-1 infection by impairing reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, it was also effective against HIV-1 strains resistant to existing drugs like AZT and nevirapine. nih.gov

In the context of HSV, while nucleoside analogues like acyclovir (B1169) are standard treatment, resistance is a growing concern, prompting the search for new antiviral agents. nih.gov Non-nucleoside amide analogues have been synthesized and evaluated for their efficacy against HSV-1. nih.gov While specific data on benzamide analogues against HSV is emerging, related heterocyclic compounds have shown promise. For instance, certain pyrimidine (B1678525) derivatives containing sulfonamide fragments exhibited excellent viral load reduction (70–90%) against HSV-1. mdpi.com

Anti-inflammatory and Antioxidant Potential

Several analogues have demonstrated significant anti-inflammatory and antioxidant activities in pre-clinical models. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for acute anti-inflammatory activity. nih.gov Two derivatives, 1e and 1h, showed the most potent activity, with 61.45% and 51.76% inhibition in a carrageenan-induced paw edema test, respectively, which was significantly higher than the reference drug indomethacin (B1671933) (22.43%). nih.gov These compounds were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

The antioxidant potential has also been explored. The synthetic antioxidant N,N′-Diphenyl-1,4-phenylenediamine (DPPD) has been noted for its redox activities and its ability to enhance the pool of lipid-soluble antioxidants. mdpi.com While not a direct benzamide, its phenylamine structure shares features with the broader class of compounds and highlights the potential for related structures to exhibit antioxidant effects. In one study, a newly synthesized indole-2-carboxamide derivative demonstrated free radical scavenging activity with an IC50 of 99.6 µg/mL in a DPPH assay. waocp.org

Antitumor/Antiproliferative Activities of Analogues

Benzamide and related structures have shown considerable promise as antiproliferative agents against various cancer cell lines. nih.govnih.gov Benzamide riboside, for example, demonstrated potent cytotoxic activity in a diverse group of human tumor cells. nih.gov A novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to have antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov Through SAR-guided optimization, a compound (12a) was developed with a GI50 of 120 nM. nih.gov

Another derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- researchgate.netnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to mitotic arrest and cell death. nih.gov This compound was selected as a clinical candidate for cancer treatment based on its efficacy. nih.gov Furthermore, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. waocp.org

Table 3: Antiproliferative Activity of Selected Analogues
CompoundCell LineActivity MetricValueReference
Compound 12a (carboxamide)DU-145 (Prostate Cancer)GI50120 nM nih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)IC5014.4 µg/mL waocp.org
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial Cells)IC505.6 µg/mL waocp.org

Investigation of Proposed Mechanism of Action (where elucidated through non-clinical studies)

The diverse biological activities of benzamide analogues are attributed to their interaction with various molecular targets. nih.govresearchgate.netnih.gov

Enzyme Inhibition: A primary mechanism for many analogues is the inhibition of critical enzymes. nih.gov Benzamide riboside is metabolized into an NAD analogue (BAD) that inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanylates essential for cell proliferation. nih.gov Analogues of benzamide riboside are being studied for their selective inhibition of IMPDH type II, which is more prevalent in cancer cells. nih.gov In the antifungal domain, certain carboxamide derivatives are designed as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain. nih.gov For anti-tubercular action, N-alkyl nitrobenzamides are thought to target DprE1, an essential enzyme in the Mtb cell wall synthesis pathway. nih.gov

Disruption of Cell Division: Several antiproliferative analogues function by interfering with mitosis. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors, disrupting microtubule dynamics necessary for cell division. nih.gov Similarly, the compound AZD4877 acts as a kinesin spindle protein (KSP) inhibitor, which prevents the formation of a bipolar spindle, leading to mitotic arrest and cell death. nih.gov

Anti-inflammatory Pathways: The anti-inflammatory effects of certain N-phenylcarbamothioylbenzamides are linked to their ability to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov

Antiviral Mechanisms: The anti-HIV compound AH0109 specifically impairs the early stages of the viral life cycle by inhibiting reverse transcription and the subsequent nuclear import of viral cDNA, preventing the integration of the viral genome into the host cell. nih.gov

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Derivatives

Impact of Pyrrolidinone Ring Substitution and Conformation on Biological Activity

The pyrrolidinone core is a key feature of many biologically active compounds, prized for its three-dimensional structure which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidinone ring, a phenomenon known as "pseudorotation," provides an enhanced 3D coverage that can be critical for binding to biological targets. researchgate.netnih.gov The biological activity of derivatives of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is highly sensitive to substitutions on this ring.

Substitutions at other positions on the pyrrolidine (B122466) ring also have a profound impact. For instance, in a series of related neuroleptic benzamide (B126) derivatives, the introduction of a methyl group at the C-2 position of the pyrrolidine ring was a key modification. nih.gov This substitution, combined with specific stereochemistry, led to a significant increase in potency. nih.gov The position and nature of substituents can affect the ring's conformation (puckering), which in turn alters the spatial orientation of other parts of the molecule, thereby affecting how the molecule interacts with its biological target. researchgate.net

Below is a data table illustrating the effect of pyrrolidinone ring modifications on neuroleptic activity in a related series.

CompoundCore StructureKey SubstitutionRelative Activity
Linear AnalogueAlkane-1,2-diamineN/A (Acyclic)Baseline
Cyclic Analogue1-Benzyl-3-aminopyrrolidineUnsubstituted PyrrolidineMore active than linear
YM-09151-2cis-1-Benzyl-2-methylpyrrolidineC-2 Methyl groupMost active (408x Metoclopramide)

Role of the Benzamide Moiety and Substituent Effects on Efficacy and Selectivity

The benzamide moiety is another critical component for the biological activity of this class of compounds. It often acts as a key interaction point with the target protein, for example, by forming hydrogen bonds. SAR studies have demonstrated that the substitution pattern on the benzamide's phenyl ring can dramatically modulate both the efficacy and selectivity of the molecule.

The following table summarizes the impact of substitutions on the benzamide ring for a series of neuroleptic agents.

Compound SeriesBenzamide Substitution PatternImpact on Activity
Metoclopramide Analogues5-chloro-2-methoxy-4-aminoBaseline activity
Optimized Series5-chloro-2-methoxy-4-(methylamino)Enhanced activity
YM-09151-25-chloro-2-methoxy-4-(methylamino)Combined with optimal pyrrolidine, led to highest potency

Influence of Linker Chemistry (e.g., amide vs. urea) on Biological Profile

The amide group in this compound serves as the linker connecting the pyrrolidinone and benzoyl moieties. The properties of this linker are vital for maintaining the correct orientation of the two flanking ring systems. While the amide bond is common, medicinal chemists often explore bioisosteric replacements to fine-tune a molecule's properties. nih.gov

Replacing the amide linker with a urea (B33335) moiety is a common strategy in drug design. nih.govrsc.org A urea linker introduces different structural and electronic properties compared to an amide. Ureas have two hydrogen bond donors on the nitrogen atoms, in contrast to the single donor of a secondary amide. nih.gov This can lead to different or additional interactions with a target protein. Furthermore, the conformational properties of ureas differ from amides, which can alter the relative positioning of the key pharmacophoric groups and impact the biological profile. nih.gov While direct comparisons for the this compound scaffold are not extensively reported, the principles of bioisosterism suggest that such a modification would likely have a significant effect on activity, selectivity, and metabolic stability. nih.gov

Stereochemical Considerations and Enantioselectivity in Biological Recognition

One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. researchgate.netnih.gov Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. researchgate.net For derivatives of this compound, the carbon at the 3-position is a chiral center.

The absolute and relative configuration of chiral centers can be the difference between a highly active compound and an inactive one. researchgate.net A prominent example from a related series is the compound YM-09151-2, where the cis relative stereochemistry between the C-2 methyl group and the C-3 benzamide substituent on the pyrrolidine ring was essential for its high neuroleptic potency. nih.gov The corresponding trans isomer would present these functional groups in a different spatial arrangement, leading to a poorer fit with the target receptor. Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing optimized analogues in this chemical series.

Rational Design Principles for Optimized Binding and Target Selectivity

Rational drug design involves the deliberate and targeted modification of a lead compound to improve its therapeutic properties. For this compound derivatives, this process relies on integrating SAR data with structural knowledge of the biological target. nih.govnih.govresearchwithrutgers.com

A common approach begins with a known active compound or a hit from a screening campaign. nih.gov By understanding the key pharmacophoric elements—in this case, the pyrrolidinone ring, the phenyl group at N-1, the amide linker, and the substituted benzamide ring—researchers can formulate hypotheses about how each part contributes to binding. For example, if the phenyl group on the pyrrolidinone ring is suspected to fit into a hydrophobic pocket on the target protein, designers might synthesize analogues with different substituents on this ring to probe the size and electronic requirements of that pocket. Similarly, if X-ray crystallography or homology modeling provides a picture of the binding site, analogues can be designed to form specific hydrogen bonds or salt bridges with key amino acid residues, thereby increasing affinity and selectivity. acs.org

Comparative Analysis with Related Bioactive Scaffolds and Heterocycles

The pyrrolidine ring is one of the most frequently used five-membered nitrogen heterocycles in medicinal chemistry. researchgate.netnih.gov Its prevalence stems from its favorable physicochemical properties compared to other scaffolds. rsc.org

When compared to its aromatic counterpart, pyrrole, the saturated pyrrolidinone ring provides a 3D structure that is often more advantageous for binding in complex protein pockets. researchgate.netnih.gov In contrast, acyclic or linear analogues often possess greater conformational flexibility, which can be entropically unfavorable upon binding. Studies on related benzamides have shown that cyclic derivatives based on a pyrrolidine scaffold are significantly more active than their corresponding linear diamine analogues, highlighting the benefit of the conformationally restrained ring system. nih.gov

The physicochemical properties of pyrrolidine also distinguish it from the carbocyclic analogue, cyclopentane. The presence of the nitrogen atom introduces polarity and a hydrogen bond accepting/donating capability (depending on substitution), which are often crucial for target engagement and for tuning properties like aqueous solubility. researchgate.netnih.gov

Advanced Research Avenues and Future Perspectives for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally benign synthetic routes is crucial for the future exploration of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide and its derivatives. Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste. Future research is anticipated to focus on several key areas to overcome these limitations.

One promising avenue is the application of parallel synthesis, which has been successfully used to create libraries of related compounds, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.govresearchgate.net This approach, which involves a five-step transformation of itaconic acid followed by parallel amidation, could be adapted for the high-throughput synthesis of novel this compound analogues. nih.govresearchgate.net

Furthermore, the exploration of green chemistry principles will be paramount. This includes the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields for related heterocyclic compounds. researchgate.net Developing one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would also streamline the synthesis, reduce solvent usage, and minimize purification steps. The investigation of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to more sustainable and cost-effective production methods compared to traditional protocols that may rely on hazardous reagents. nih.gov

Synthetic Strategy Description Potential Advantages Reference
Parallel SynthesisInvolves simultaneous synthesis of a large number of compounds in separate reaction vessels.High-throughput screening of analogues, rapid library generation. nih.gov
Microwave-Assisted SynthesisUtilizes microwave radiation to heat reactions.Reduced reaction times, increased yields, improved purity. researchgate.net
One-Pot/Tandem ReactionsMultiple reaction steps are performed sequentially in the same flask.Increased efficiency, reduced waste, simplified procedures.N/A
Green CatalysisEmploys environmentally friendly catalysts (e.g., biocatalysts, earth-abundant metals).Reduced environmental impact, lower cost, increased sustainability. nih.gov

Development of Advanced Analogues with Tuned Selectivity and Potency

The core structure of this compound offers numerous points for chemical modification to develop advanced analogues with fine-tuned biological properties. The goal is to enhance potency against a specific biological target while minimizing off-target effects, thereby improving the therapeutic index.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the phenyl rings and the pyrrolidinone core, researchers can identify key structural features that govern biological activity. For instance, introducing various substituents on the benzamide (B126) or the N-phenyl group can modulate lipophilicity, electronic properties, and steric interactions, all of which can influence target binding and pharmacokinetic profiles. The pyrrolidinone scaffold itself is a common feature in pharmacologically active agents, suggesting its importance for biological interactions. frontiersin.orgontosight.ai

The design of such analogues can be guided by the principles of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. The development of benzamide derivatives as histone deacetylase (HDAC) inhibitors, for example, has shown that modifications to the core scaffold and terminal benzene (B151609) rings can significantly impact potency and selectivity. tandfonline.comnih.gov This approach of creating hybrid molecules by merging pharmacophores from different active compounds is a powerful strategy for developing multi-target agents. nih.gov

Application in Chemical Biology Tools and Probe Development

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets.

To be utilized as a chemical probe, the parent molecule must be derivatized to incorporate a reporter tag (e.g., a fluorophore, biotin) and/or a reactive group for covalent modification of the target protein. A common strategy involves adding a linker arm to a non-critical position on the molecule, which allows for the attachment of these functional moieties without disrupting the compound's binding to its target.

The general structure of such probes includes:

A core structure that provides binding specificity (in this case, derived from this compound).

A reactive headgroup for covalent labeling, such as a photo-affinity label (e.g., benzophenone) that forms a covalent bond upon UV irradiation.

A reporter group for detection and enrichment, like an alkyne or azide (B81097) handle for bio-orthogonal ligation (e.g., "click chemistry").

These probes can be used in advanced techniques like activity-based protein profiling (ABPP) and photo-affinity labeling (PAL) to identify the cellular on- and off-targets of the compound, which is a critical step in understanding its mechanism of action.

Integration of Omics Data for Comprehensive Target Deconvolution

Identifying the precise molecular targets of a bioactive compound is a significant challenge in drug discovery. The integration of large-scale "omics" data (e.g., proteomics, genomics, transcriptomics) provides a powerful, unbiased approach for the comprehensive deconvolution of the targets of this compound and its analogues.

Chemoproteomics, particularly when combined with affinity-based probes derived from the compound, can be used to isolate and identify binding proteins from complex cell lysates or even in living cells. Techniques such as thermal proteome profiling (TPP) can detect target engagement by observing changes in protein thermal stability upon compound binding, without the need for chemical modification of the compound itself.

Genetic approaches, such as CRISPR-based screening, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway being modulated. Integrating these multi-omics datasets can provide a holistic view of the compound's mechanism of action, reveal unexpected polypharmacology, and help predict potential efficacy or toxicity.

Omics Technique Application in Target Deconvolution Information Gained
Chemoproteomics Identification of direct protein binding partners using affinity probes.Direct on- and off-targets of the compound.
Thermal Proteome Profiling (TPP) Measures changes in protein stability upon ligand binding across the proteome.Unbiased identification of targets in a native cellular context.
Transcriptomics (RNA-seq) Analyzes changes in gene expression following compound treatment.Downstream effects and modulated signaling pathways.
CRISPR-based Screening Identifies genes that modify cellular sensitivity to the compound.Genetic interactors and essential components of the target pathway.

Theoretical Frameworks for Predicting Biological Activity and Compound Prioritization

Computational and theoretical methods are becoming indispensable in modern drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. For this compound, several in silico approaches can guide future research.

Molecular docking simulations can predict the binding pose and affinity of novel analogues within the active site of a known or hypothesized protein target. This can help rationalize existing SAR data and guide the design of new derivatives with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, creating a predictive model for new compound designs.

Furthermore, machine learning and artificial intelligence (AI) algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential targets and pharmacological profiles of novel compounds. These predictive models can help prioritize the synthesis of compounds that are most likely to have the desired activity and drug-like properties, accelerating the discovery process.

Potential for Combination Therapies and Polypharmacology (theoretical, non-clinical)

The chemical architecture of this compound, featuring both a benzamide and a pyrrolidinone moiety, suggests a potential for polypharmacology—the ability of a single compound to interact with multiple biological targets. frontiersin.orgmdpi.com This is an increasingly recognized concept in drug discovery, as complex diseases often involve multiple pathological pathways. The benzamide scaffold itself is present in numerous multi-targeted compounds, including those designed for neurodegenerative diseases and cancer. nih.govnih.govmdpi.com

Future research could theoretically explore the design of analogues of this compound that are intentionally engineered to modulate multiple, disease-relevant targets. For example, one part of the molecule could be optimized for a primary target, while another part is modified to interact with a secondary target that acts synergistically. This approach can lead to enhanced efficacy and may help overcome drug resistance. nih.gov

Theoretically, this compound class could also be investigated for use in combination therapies. By identifying its primary mechanism of action, it could be paired with other agents that act on complementary pathways. For instance, if an analogue shows cytostatic effects on cancer cells, it could be theoretically combined with a cytotoxic agent to achieve a more potent anti-cancer effect. These polypharmacological and combination therapy approaches remain theoretical and would require extensive non-clinical validation to establish any potential utility.

Q & A

What are the standard synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and how are reaction conditions optimized?

Basic
The synthesis typically involves multi-step organic reactions, including pyrrolidinone ring formation followed by benzamide coupling. Key steps and optimization strategies include:

Synthetic StepReagents/ConditionsKey ParametersOptimization Strategies
Pyrrolidinone core formationCyclization agents (e.g., Et₃N), solventsTemp: 60–80°C, reaction time: 12–24hAdjust catalyst concentration
Benzamide couplingBenzoyl chloride, base (e.g., NaOH)Room temperature, inert atmosphereStoichiometric control of reagents
PurificationRecrystallization (ethanol/water), chromatographySolvent polarity gradientsGradient elution for impurity removal

Methodological Insight : Temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst selection (e.g., triethylamine) critically influence yield and purity. For example, elevated temperatures may accelerate cyclization but risk side reactions .

What techniques are recommended for structural characterization of this compound?

Basic
A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:

TechniqueApplicationKey ParametersSoftware/Tools
X-ray CrystallographyDetermine 3D crystal structureResolution < 1.0 Å, SHELX refinementSHELXL , WinGX
NMR SpectroscopyConfirm molecular connectivity400–600 MHz, DMSO-d₆ solventMestReNova, TopSpin
FTIRIdentify functional groups (amide, carbonyl)Wavenumber calibrationOMNIC™

Data Contradiction Analysis : Discrepancies between NMR and X-ray data (e.g., tautomerism) require cross-validation via 2D NMR (COSY, HSQC) or hydrogen-bonding analysis in crystal packing .

How can computational modeling predict biological targets and optimize interactions?

Advanced
Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor binding.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data .
ParameterImpact on ActivityExample Optimization
Substituent electronegativityEnhances target binding affinityNitro → methoxy substitution
Solubility (logS)Affects bioavailabilityPEGylation or prodrug design

Validation : In vitro assays (e.g., enzyme inhibition) validate predictions. Dose-response curves (IC₅₀) refine therapeutic windows .

What strategies address low solubility in pharmacological studies?

Advanced
Approaches :

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) .
  • Nanoformulation : Lipid-based nanoparticles enhance aqueous dispersion.
Formulation TypeSolubility ImprovementTrade-offs
Cyclodextrin inclusion5–10× increasePotential cytotoxicity at high doses
Salt formation (e.g., HCl)pH-dependent solubilityStability challenges in acidic media

Experimental Design : Solubility assays in PBS, simulated gastric fluid, and organic solvents guide formulation .

How are reaction mechanisms analyzed for key synthetic steps?

Advanced
Techniques :

  • Kinetic Studies : Monitor intermediate formation via HPLC at varying temperatures.
  • Isotopic Labeling : Use ¹³C-labeled reagents to track bond formation .
  • Computational Modeling : Gaussian09 to model transition states and activation energies .
Reaction StepMechanistic InsightKey Evidence
CyclizationConcerted vs. stepwise pathwayDFT calculations
Amide couplingNucleophilic acyl substitutionKinetic isotope effects

Contradiction Resolution : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are resolved via trapping experiments (e.g., TEMPO for radicals) .

What are common purification challenges and solutions?

Basic
Challenges :

  • Byproduct Formation : Side reactions during benzamide coupling.
  • Polymorphism : Multiple crystal forms complicating reproducibility.
Purification MethodApplicationOptimization Example
Column ChromatographySeparate polar byproductsGradient elution (hexane → EtOAc)
RecrystallizationImprove crystal puritySlow cooling in ethanol/water

Methodological Note : TLC monitoring (Rf tracking) ensures fraction collection accuracy. Purity is confirmed via HPLC (>95% area) .

How is biological activity evaluated in vitro?

Advanced
Assay Design :

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa) .
Assay TypeProtocolData Interpretation
Dose-Response8-point dilution series (0.1–100 µM)Hill slope analysis for efficacy
Selectivity ScreeningPanel of related enzymes/cell linesZ-score > 3 indicates specificity

Contradiction Analysis : Discrepancies between enzyme and cell-based assays (e.g., poor membrane permeability) require permeability assays (e.g., Caco-2 monolayers) .

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